REACTION_CXSMILES
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[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9]C)=O.[NH2:11][C:12](N)=[O:13]>>[NH:1]1[C:2]2[CH:6]=[CH:5][S:4][C:3]=2[C:7](=[O:9])[NH:11][C:12]1=[O:13]
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Name
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|
Quantity
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13.48 g
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Type
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reactant
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Smiles
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NC1=C(SC=C1)C(=O)OC
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Name
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Quantity
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29.75 g
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Type
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reactant
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Smiles
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NC(=O)N
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Control Type
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UNSPECIFIED
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Setpoint
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190 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The hot reaction mixture was poured onto sodium hydroxide solution
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Type
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CUSTOM
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Details
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any insoluble material was removed by filtration
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Name
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|
Type
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product
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Smiles
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N1C(NC(C2=C1C=CS2)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |